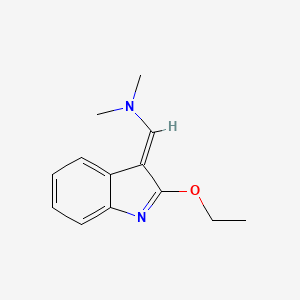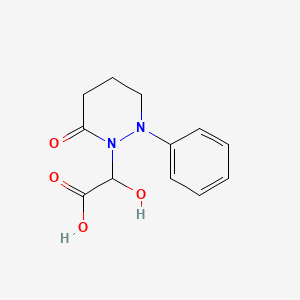
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is a complex organic compound with significant potential in various scientific fields This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and a phenyl group, which is a benzene ring attached to the diazinane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- typically involves multi-step organic reactions. One common method includes the condensation of a suitable diazinane derivative with a phenyl-substituted acetic acid precursor under controlled conditions. The reaction may require catalysts such as palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to achieve high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the diazinane ring can be reduced to form a secondary alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- involves its interaction with specific molecular targets. The hydroxy and carbonyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenyl group can engage in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement but differ in the ring structure.
Indole-3-acetic acid: Similar in having an acetic acid moiety but differs in the core structure being an indole rather than a diazinane.
Uniqueness: 1(2h)-Pyridazineacetic acid,tetrahydro-a-hydroxy-6-oxo-2-phenyl- is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
153143-63-6 |
|---|---|
Fórmula molecular |
C12H14N2O4 |
Peso molecular |
250.254 |
Nombre IUPAC |
2-hydroxy-2-(6-oxo-2-phenyldiazinan-1-yl)acetic acid |
InChI |
InChI=1S/C12H14N2O4/c15-10-7-4-8-13(9-5-2-1-3-6-9)14(10)11(16)12(17)18/h1-3,5-6,11,16H,4,7-8H2,(H,17,18) |
Clave InChI |
LNBYCHTVLDKBPU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(N(C1)C2=CC=CC=C2)C(C(=O)O)O |
Sinónimos |
1(2H)-Pyridazineacetic acid, tetrahydro--alpha--hydroxy-6-oxo-2-phenyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


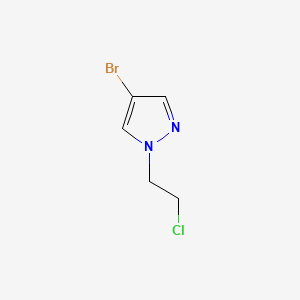
![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)
![(2E)-N-[2-[2-(1-Methyl-2-piperidinyl)ethyl]phenyl]-3-(4-hydroxyphenyl)-2-propenamide](/img/new.no-structure.jpg)
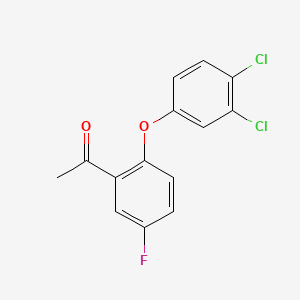
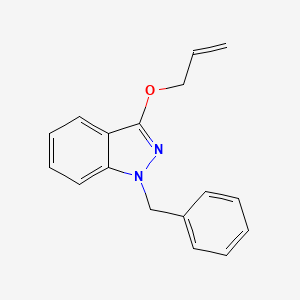
![4-Methyl-2-(1-(2-methylallyl)-1H-benzo[d][1,2,3]triazol-2(3H)-yl)phenol](/img/structure/B585074.png)
